molecular formula C19H25NO2 B14268190 1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one CAS No. 162382-62-9

1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one

Cat. No.: B14268190
CAS No.: 162382-62-9
M. Wt: 299.4 g/mol
InChI Key: HMCYNESTDVUAKN-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted anilines and aldehydes, which undergo cyclization and functional group modifications to form the quinoline core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its biological activity and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Hydroxyquinoline: Similar structure with hydroxyl groups.

    Methylquinoline: Similar structure with methyl groups.

Uniqueness

1-Hydroxy-3-methyl-2-(non-2-en-1-yl)quinolin-4(1H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

162382-62-9

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-hydroxy-3-methyl-2-non-2-enylquinolin-4-one

InChI

InChI=1S/C19H25NO2/c1-3-4-5-6-7-8-9-13-17-15(2)19(21)16-12-10-11-14-18(16)20(17)22/h8-12,14,22H,3-7,13H2,1-2H3

InChI Key

HMCYNESTDVUAKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC1=C(C(=O)C2=CC=CC=C2N1O)C

Origin of Product

United States

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